2,3-Dimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.61e-04 M

SOL IN ETHANOL, ETHER; VERY SOL IN ACETONE

Water solubility = 22.5 mg/l at 25 °C

Synonyms

Canonical SMILES

Applications of 2,3-Dimethylbutane

- 2,3-Dimethylbutane is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.

- 2,3-Dimethylbutane is used in organic synthesis . Organic synthesis is a scientific field focused on the construction of organic compounds using chemical reactions.

- 2,3-Dimethylbutane can be used as a catalytic agent . A catalytic agent is a substance that increases the rate of a chemical reaction by reducing the activation energy, but is not consumed in the reaction.

- 2,3-Dimethylbutane can be used as a petrochemical additive . Petrochemicals are chemical products derived from petroleum and other fossil fuels.

Proteomics Research

Organic Synthesis

Catalytic Agent

Petrochemical Additive

- 2,3-Dimethylbutane can be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .

Thermophysical Property Datafile

Quantum Tools for IR Spectra Interpretation

- 2,3-Dimethylbutane can be used in conformational analysis . Conformational analysis is a technique used in organic chemistry to understand the different shapes that a molecule can adopt.

- In this application, Newman projections of the eclipsed and staggered conformations of 2,3-Dimethylbutane are drawn and the energy of each conformation is calculated .

- The specific methods of application or experimental procedures would involve the use of computational chemistry tools to analyze the conformations and calculate their energies .

- 2,3-Dimethylbutane can be used in spectroscopic identification . Spectroscopy is a technique used to study the interaction between matter and electromagnetic radiation.

- In this application, researchers at Lawrence Berkeley National Laboratory have optimized the resolution and extended the range of applications by combining mass spectrometry with tunable and bright vacuum-ultraviolet synchrotron light beams .

- The specific methods of application or experimental procedures would involve the use of advanced light sources and mass spectrometry tools to analyze the spectra of 2,3-Dimethylbutane .

Conformational Analysis

Spectroscopic Identification

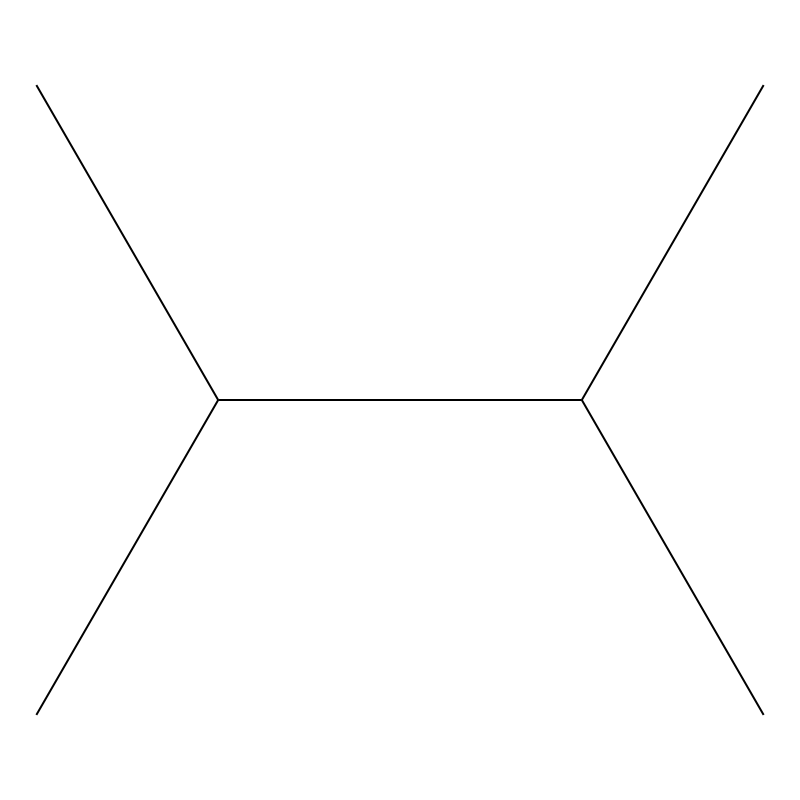

2,3-Dimethylbutane is a branched-chain alkane with the chemical formula and a structural formula represented as . It is an isomer of hexane, characterized by its colorless liquid state and a boiling point of 57.9 °C. This compound is primarily derived from petroleum and is known for its high flammability, making it a significant component in various industrial applications .

- Flammability: 2,3-Dimethylbutane is flammable and can readily ignite with a flash point around -12 °C.

- Toxicity: Limited data exists on the specific toxicity of 2,3-dimethylbutane. However, it is expected to exhibit similar properties to other alkanes, causing mild skin irritation upon prolonged contact and potential respiratory issues upon inhalation of vapors.

- Safety precautions: Standard laboratory safety practices should be followed when handling 2,3-dimethylbutane, including working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) like gloves and safety glasses, and avoiding contact with skin and eyes.

- Halogenation: The compound reacts with bromine in the presence of light to form monobrominated and dibrominated products. The mechanism involves a free-radical chain reaction, where bromine radicals abstract hydrogen atoms from 2,3-dimethylbutane, producing brominated derivatives .

- Oxidation: Studies have shown that 2,3-dimethylbutane can be oxidized by reacting with hydrogen and oxygen at elevated temperatures. This process yields various products, including propene and other alkenes .

- Decomposition: In the presence of oxygen at high temperatures (480 °C to 540 °C), 2,3-dimethylbutane decomposes to yield isopropyl radicals and other hydrocarbons. The reaction pathway depends on the concentration of oxygen present .

Synthesis of 2,3-dimethylbutane can be achieved through several methods:

- Alkylation: This method involves the alkylation of isobutane using propylene in the presence of a catalyst such as aluminum chloride or zeolites.

- Cracking: Thermal or catalytic cracking of larger hydrocarbons can yield 2,3-dimethylbutane as a byproduct.

- Hydrogenation: The hydrogenation of certain unsaturated hydrocarbons can also produce this alkane .

2,3-Dimethylbutane has various applications across industries:

- Fuel Additive: It is used as a fuel additive due to its high octane rating.

- Solvent: The compound serves as a solvent in organic synthesis and various industrial processes.

- Chemical Intermediate: It acts as an intermediate in the production of other chemicals and hydrocarbons .

Several compounds are structurally similar to 2,3-dimethylbutane. Here’s a comparative overview highlighting its uniqueness:

| Compound | Chemical Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| 2-Methylpentane | 62.0 | Less branched than 2,3-dimethylbutane | |

| 3-Methylpentane | 63.0 | Similar structure but different branching | |

| n-Hexane | 68.7 | Linear structure; less stable compared to branched alkanes | |

| 2,4-Dimethylpentane | 63.0 | Contains an additional methyl group |

Uniqueness: 2,3-Dimethylbutane's unique branching provides it with distinct physical properties such as lower boiling point compared to its linear isomer (n-hexane) and higher stability than some other branched alkanes .

Physical Description

Liquid

Clear liquids with mild, gasoline-like odors.

Color/Form

XLogP3

Boiling Point

57.9 °C

57.9 °C @ 760 MM HG

136.4°F

Flash Point

-20 °F (-29 °C) (CLOSED CUP)

-20°F

Vapor Density

3.0 (AIR= 1)

3

Density

0.6616 @ 20 °C/4 °C

0.6616

LogP

Log Kow = 3.42

Melting Point

-128.8 °C

-199.3°F

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (12.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (99.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

235.02 mmHg

Vapor pressure = 235 mm Hg at 25 °C

200 mmHg at 70°F

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

ALKYLATION OF ETHYLENE WITH ISOBUTANE USING ALUMINUM CHLORIDE CATALYST.

General Manufacturing Information

Butane, 2,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

A gastight, low-volume photoionization detector (PID) was constructed to detect trace hydrocarbons, incl 2,3-dimethylbutane, in atmospheric samples. The avg minimum detectable amt for the PID was 8.6 pg for alkanes. When the detector was operated in tandem with a standard flame ionization detector (FID), PID/FID response ratios normalized to toluene produced values that could be used to classify hydrocarbons according to their degree of saturation.

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in glass 1 l bottles are purged at 60 °C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. Volatile eluates are trapped onto selective adsorbents packed inside stainless steel tubes connected in series. After stripping at a flow rate of 100 mg/min for 60 min, the adsorbent tubes are disconnected, fitted with analytical desorption caps and sequentially desorbed for 10 min on a thermal desorber. The desorbed organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2,3-dimethylbutane from water at 30 and 60 °C were 50 and 85%, respectively.

Storage Conditions

Dates

2,3-Dimethylbutane. CAS# 79-29-8

J B Galvin, R PansonPMID: 10537377 DOI: 10.1080/009841099157476

Abstract

The pulmonary capillary blood flow (Qc) at rest and work measured simultaneously by 3 inert substances

M ImbrianiPMID: 7615173 DOI: